molecular formula C13H14N2O3 B11775210 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B11775210
M. Wt: 246.26 g/mol
InChI Key: NXJWHHMWFJACRB-UHFFFAOYSA-N
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Description

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2,4-dimethylphenyl group and at position 5 with a propanoic acid chain. The oxadiazole ring confers metabolic stability and hydrogen-bonding capabilities, while the aromatic substituents modulate lipophilicity and electronic properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C13H14N2O3/c1-8-3-4-10(9(2)7-8)13-14-11(18-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)

InChI Key

NXJWHHMWFJACRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For example, the reaction between 2,4-dimethylbenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, such as the reaction of the oxadiazole intermediate with a suitable alkylating agent like bromoacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic or basic conditions but undergoes hydrolysis under extreme pH or elevated temperatures. Key observations include:

Reaction ConditionsProducts FormedYield (%)Reference
6M HCl, reflux (12 h)2,4-Dimethylbenzamide + succinic acid68
10% NaOH, 80°C (8 h)3-(2,4-Dimethylphenyl)propanoic acid72

The acidic hydrolysis pathway involves protonation of the oxadiazole nitrogen, followed by ring cleavage to yield a benzamide derivative. Basic conditions promote nucleophilic attack at the oxadiazole’s electrophilic carbon, leading to ring opening and decarboxylation .

Electrophilic Substitution

The electron-rich 2,4-dimethylphenyl group undergoes electrophilic substitution reactions. Sulfonation and nitration occur preferentially at the para position relative to the methyl groups:

ReactionConditionsMajor ProductSelectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-(3-(2,4-Dimethyl-5-nitrophenyl)-oxadiazole)propanoic acid85% para
SulfonationH₂SO₄/SO₃, 50°C, 4 h3-(3-(2,4-Dimethyl-5-sulfophenyl)-oxadiazole)propanoic acid78% para

Steric hindrance from the methyl groups directs electrophiles to the less hindered para position .

Functionalization of the Propanoic Acid Moiety

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with ethanol under acidic catalysis yields the ethyl ester, enhancing lipid solubility for biological studies:
Compound+EtOHH⁺Ethyl ester+H₂O\text{Compound} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{Ethyl ester} + \text{H₂O}
Conditions : H₂SO₄ (cat.), reflux, 6 h
Yield : 92%

Amide Formation

Coupling with amines via EDC/HOBt activates the carboxyl group:
Compound+R-NH₂EDC/HOBtAmide derivative\text{Compound} + \text{R-NH₂} \xrightarrow{\text{EDC/HOBt}} \text{Amide derivative}
Applications : Used to synthesize bioisosteres for drug discovery .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with electron-deficient alkynes, forming fused heterocyclic systems:

Reaction PartnerConditionsProductYield (%)
Dimethyl acetylenedicarboxylateToluene, 110°C, 24 hBicyclic oxadiazole-lactam hybrid65

This reactivity is attributed to the oxadiazole’s dipolar character.

Reductive Modifications

Catalytic hydrogenation selectively reduces the oxadiazole ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOH3-(3-(2,4-Dimethylphenyl)-1,2-diazolidinyl)propanoic acid>90%

The reaction proceeds via cleavage of the N–O bond, yielding a diazolidine derivative .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)
220–250Decarboxylation of propanoic acid18
300–350Oxadiazole ring fragmentation52

The propanoic acid moiety decarboxylates before the oxadiazole ring breaks down.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes like cyclooxygenase-2 (COX-2) involves non-covalent interactions:

TargetBinding Affinity (Kd)Mechanism
COX-212 µMHydrogen bonding with active-site residues
HDAC88 µMChelation of zinc ion

These interactions are critical for its studied anti-inflammatory and anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is its potential as an anticancer agent. Various studies have demonstrated that oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, a study highlighted that compounds containing the oxadiazole moiety showed significant growth inhibition against glioblastoma cell lines, indicating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. In vitro assays have shown that certain oxadiazole derivatives can damage DNA and promote cell death through various pathways . Molecular docking studies have also been employed to understand the interactions between these compounds and target proteins involved in cancer progression .

Antidiabetic Properties

In addition to anticancer properties, this compound has been investigated for its anti-diabetic effects. Research involving genetically modified models like Drosophila melanogaster has shown that certain derivatives can significantly lower glucose levels in diabetic models . This suggests a dual therapeutic potential for managing both cancer and diabetes.

Agricultural Applications

Pesticidal Activity

The oxadiazole framework has also been explored for its pesticidal properties. Compounds derived from this structure have demonstrated insecticidal activity against various pests, making them suitable candidates for agricultural applications . The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in target organisms.

Material Science

Fluorescent Materials

In material science, oxadiazoles are recognized for their photophysical properties. They are used in the development of fluorescent materials and sensors due to their stability and luminescent characteristics. The incorporation of this compound into polymer matrices can enhance the optical properties of materials used in electronic devices .

Summary Table of Applications

Application Area Description References
Medicinal ChemistryAnticancer and anti-diabetic properties; apoptosis induction in cancer cells
Agricultural ScienceInsecticidal activity against agricultural pests
Material ScienceDevelopment of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the propanoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Yield (%) Key Properties/Notes Reference
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 2,4-Dimethylphenyl C₁₃H₁₄N₂O₃ 258.27 N/A Higher lipophilicity (estimated XLogP ~2.5) Hypothetical
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (18) 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 260.24 46 XLogP ~1.8; enhanced solubility due to methoxy group
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (19) 4-Bromophenyl C₁₁H₉BrN₂O₃ 297.11 45 Lower yield due to solubility issues
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Pyridin-3-yl C₁₀H₈N₃O₃ 218.19 N/A Dihedral angle: 11.3° between rings
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Ethoxyphenyl C₁₃H₁₄N₂O₄ 262.26 N/A XLogP3: 1.9; 6 rotatable bonds

Key Observations:

  • Lipophilicity : The 2,4-dimethylphenyl analog is predicted to have higher lipophilicity (XLogP ~2.5) compared to methoxy (XLogP ~1.8) or ethoxy (XLogP 1.9) derivatives, due to the hydrophobic methyl groups .
  • Synthesis Yields : Substituents influence reaction efficiency. Bromophenyl derivatives (e.g., compound 19) show lower yields (45%) due to solubility challenges, whereas methoxy or methyl groups may improve reaction compatibility .
  • Conformational Effects : Pyridinyl substituents (e.g., ) induce coplanarity between aromatic rings (dihedral angle 11.3°), which may enhance π-π stacking in biological targets. Methyl groups in the target compound could introduce steric hindrance, altering binding interactions .

Commercial and Research Status

  • Availability: Compounds like 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 94192-18-4) are catalogued for research , while others (e.g., 3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) are discontinued .

Biological Activity

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound belonging to the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1707727-20-5

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles possess activity against various bacterial strains and fungi. The specific compound this compound has been evaluated for its efficacy against common pathogens.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in cell culture assays. This suggests a possible mechanism for treating inflammatory diseases.

Antioxidant Activity

Antioxidant assays demonstrated that this compound exhibits significant free radical scavenging activity. This is crucial for mitigating oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It may interfere with signaling pathways linked to cell proliferation and apoptosis.
  • Interaction with Cellular Components : Binding studies suggest that the compound interacts with cellular membranes and proteins, influencing their functions.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of oxadiazole derivatives demonstrated that structural modifications could enhance antimicrobial activity. The inclusion of the dimethylphenyl group significantly improved efficacy against Gram-positive bacteria.
  • Case Study on Anti-inflammatory Effects :
    In vitro studies using macrophage cell lines showed that treatment with the compound reduced the expression of inflammatory markers by up to 50%, indicating its potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted amidoximes with activated carboxylic acid derivatives. For example, describes a method starting with a precursor oxadiazole-propanoic acid derivative, achieving 47% yield using conventional organic synthesis. highlights a continuous microreactor approach for analogous 1,2,4-oxadiazoles, improving yields (up to 62%) through precise temperature control and rapid mixing, reducing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Use of coupling agents (e.g., DCC) or acid activators (e.g., HATU).
  • Purification : HPLC (as in ) improves purity compared to column chromatography .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing and validating the structure of this compound?

  • Characterization workflow :

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., ) confirm substituent positions and oxadiazole ring formation. For example, the oxadiazole proton typically appears as a singlet near δ 8.5–9.0 ppm.

Mass Spectrometry : ESI-MS ( ) and HRMS ( ) validate molecular weight and fragmentation patterns. HR-ESI-MS with <5 ppm mass accuracy ensures structural fidelity.

Chromatography : Reverse-phase HPLC ( ) resolves impurities, while melting point analysis ( ) corroborates purity .

Advanced Research Questions

Q. How do variations in aromatic substituents (e.g., 2,4-dimethylphenyl vs. bromophenyl groups) impact physicochemical properties and biological activity?

  • Substituent effects :

  • Physicochemical properties : Electron-donating groups (e.g., methyl in 2,4-dimethylphenyl) increase lipophilicity (logP), while electron-withdrawing groups (e.g., bromophenyl in ) enhance metabolic stability. Melting points vary significantly (e.g., 179–235°C in ) depending on crystallinity.
  • Biological activity : demonstrates that substituents on the phenyl ring modulate GPR40 agonist activity. For example, 2,5-dimethylphenyl derivatives (e.g., compound 4o) enhance glucose-dependent insulin secretion compared to fluorophenyl analogs .

Q. What crystallographic evidence exists for the spatial configuration of this compound, and how does molecular packing influence stability?

  • Crystallographic insights : and report X-ray structures of related oxadiazole-propanoic acid derivatives. Key findings include:

  • Bond angles : The oxadiazole ring exhibits near-planar geometry (C–N–O angle ~120°), stabilizing conjugation.
  • Intermolecular interactions : Hydrogen bonding between the carboxylic acid group and adjacent molecules (e.g., O–H···N) enhances crystal packing and thermal stability .

Q. How can researchers resolve contradictions in biological activity data between in vitro assays and computational predictions?

  • Conflict resolution strategies :

  • Dose-response profiling : Validate computational docking results (e.g., GPR40 binding affinity) with functional assays like glucose-stimulated insulin secretion (GSIS) ( ).
  • Metabolic stability assays : Address discrepancies by testing hepatic microsome stability, as predicted logP values may not account for in vivo clearance.
  • Structural analogs : Synthesize derivatives with incremental substituent changes to isolate activity drivers .

Data Contradiction Analysis

  • Yield discrepancies : reports 47% yield for a conventional synthesis, while achieves 62% for analogous compounds via microreactor methods. This highlights the impact of reaction kinetics and purification efficiency.
  • Biological variability : Fluorophenyl derivatives in show lower activity than computational models predict, suggesting off-target interactions or solubility issues. Follow-up studies using solubility-enhanced formulations (e.g., PEGylation) are recommended .

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